molecular formula C9H19FN2O B13269053 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13269053
M. Wt: 190.26 g/mol
InChI Key: XYJYCVHZEWVGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound that features a piperazine ring substituted with dimethyl groups and a fluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,4-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 1-(3,4-Dimethylpiperazin-1-yl)-3-oxopropan-2-ol.

    Reduction: Formation of 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropane.

    Substitution: Formation of 1-(3,4-Dimethylpiperazin-1-yl)-3-substituted propan-2-ol derivatives.

Scientific Research Applications

1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3,4-Dimethylpiperazin-1-yl)-2-propanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    1-(3,4-Dimethylpiperazin-1-yl)-3-chloropropan-2-ol: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.

Uniqueness: 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

1-(3,4-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-8-6-12(4-3-11(8)2)7-9(13)5-10/h8-9,13H,3-7H2,1-2H3

InChI Key

XYJYCVHZEWVGNM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)CC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.